5-(3-Fluorophenyl)-2-methylaniline
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Overview
Description
5-(3-Fluorophenyl)-2-methylaniline is an aromatic amine compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2-methylaniline typically involves the reaction of 3-fluoronitrobenzene with 2-methyl aniline under specific conditions. One common method is the reduction of 3-fluoronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid, followed by the reaction with 2-methyl aniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product, making it suitable for various applications in the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the aniline group.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds with modified functional groups .
Scientific Research Applications
5-(3-Fluorophenyl)-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methylaniline: Does not have the fluorine atom, affecting its reactivity and applications.
5-(3-Chlorophenyl)-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
5-(3-Fluorophenyl)-2-methylaniline is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXKIWTDOZSJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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